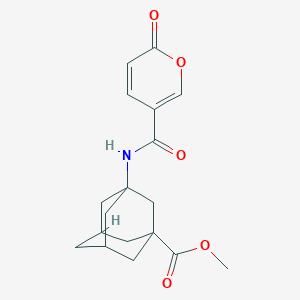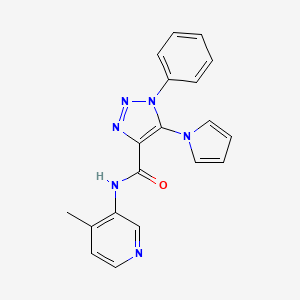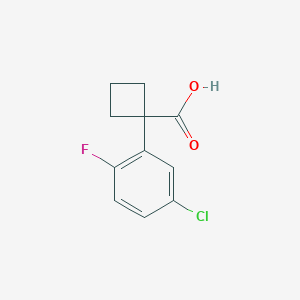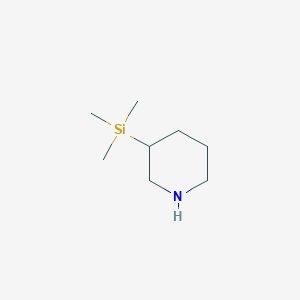![molecular formula C19H18N2O5S B2744378 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 878716-13-3](/img/structure/B2744378.png)
2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is via Schiff base reduction. Starting materials include 4-methylphenol, 4-sulfamoylaniline, and furan-3-carboxaldehyde. The reaction proceeds through intermediate Schiff bases, followed by reduction using sodium borohydride (NaBH₄) or other reducing agents .
Molecular Structure Analysis
The molecular structure of 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide consists of an orthorhombic crystal system. It contains asymmetric units of C₁₆H₂₀N₂O (for the furan ring) and C₁₄H₁₅NO₂ (for the sulfonamide group). Intermolecular hydrogen bonding stabilizes the crystal lattice .
Scientific Research Applications
Fluorescent Chemosensors
Research has demonstrated the utility of related furan-3-carboxamide derivatives in the development of fluorescent chemosensors. For instance, a phenoxazine-based fluorescent chemosensor has been designed for the dual-channel detection of Cd2+ and CN− ions, showcasing the ability of furan derivatives to serve as effective components in the detection of environmental and biological analytes. This chemosensor was successfully applied to bio-imaging in live cells and zebrafish, indicating its potential for biological applications (P. Ravichandiran et al., 2020).
Antiprotozoal Agents
Furan derivatives have also been explored for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, have shown significant in vitro activity against protozoal pathogens, including T. b. rhodesiense and P. falciparum. These findings suggest the potential of furan-3-carboxamide derivatives in developing new treatments for protozoal infections (M. Ismail et al., 2004).
Advanced Material Development
The synthesis and characterization of organosoluble thermally stable polyamides containing a furan moiety highlight the potential of such compounds in creating materials with desirable thermal and solubility properties. These materials, developed from diacid monomers incorporating furan and phenyl groups, exhibit excellent thermal stability and organo-solubility, making them suitable for high-performance applications (Y. Patil et al., 2021).
Dye-Sensitized Solar Cells
Furan derivatives have been utilized in the development of phenothiazine-based dye-sensitized solar cells (DSSCs), with a particular derivative showing improved solar energy-to-electricity conversion efficiency. This application underscores the role of furan-3-carboxamide derivatives in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-13-2-6-15(7-3-13)26-12-18-17(10-11-25-18)19(22)21-14-4-8-16(9-5-14)27(20,23)24/h2-11H,12H2,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOYXXXLTZONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)





![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)